4,5-Difluoro-1H-indole-3-carbaldehyde
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Overview
Description
4,5-Difluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are used in various fields such as chemistry, biology, and medicine .
Preparation Methods
One common method is the reaction of 4,5-difluoroindole with a formylating agent such as Vilsmeier-Haack reagent (POCl3/DMF) to introduce the aldehyde group at the 3-position . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
4,5-Difluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4,5-difluoro-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Scientific Research Applications
4,5-Difluoro-1H-indole-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules.
Biology: It is used in the study of enzyme inhibitors and receptor agonists.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,5-Difluoro-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. For example, it may act as an agonist at certain receptors or inhibit specific enzymes. The pathways involved can vary depending on the biological context and the specific target .
Comparison with Similar Compounds
4,5-Difluoro-1H-indole-3-carbaldehyde can be compared with other indole derivatives such as:
1H-Indole-3-carbaldehyde: Lacks the fluorine atoms at the 4 and 5 positions, which may affect its reactivity and biological activity.
4-Bromo-1H-indole-3-carbaldehyde: Contains a bromine atom instead of fluorine, leading to different chemical properties and applications. The presence of fluorine atoms in this compound makes it unique in terms of its electronic properties and potential biological activities.
Properties
Molecular Formula |
C9H5F2NO |
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Molecular Weight |
181.14 g/mol |
IUPAC Name |
4,5-difluoro-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO/c10-6-1-2-7-8(9(6)11)5(4-13)3-12-7/h1-4,12H |
InChI Key |
RQFFQYJIIPPMIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C=O)F)F |
Origin of Product |
United States |
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